molecular formula C11H11NO2S2 B124225 Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate CAS No. 56421-62-6

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Cat. No. B124225
CAS RN: 56421-62-6
M. Wt: 253.3 g/mol
InChI Key: NRTAQEAHFFIBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate” is a synthetic intermediate useful for pharmaceutical synthesis . It has an empirical formula of C11H11NO2S2 and a molecular weight of 253.34 . The compound is usually in solid form .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate” can be represented by the SMILES string CCOC(=O)c1sc(nc1C)-c2cccs2 . This indicates that the compound contains an ethoxy group (CCOC), a carboxyl group (C(=O)), a thiazole ring (c1sc(nc1C)), and a thiophene ring (c2cccs2).


Physical And Chemical Properties Analysis

“Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate” is a crystalline solid . It has a molecular weight of 253.3 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and ethanol (1 mg/ml) . It has a maximum absorption wavelength (λmax) of 239 and 335 nm .

Scientific Research Applications

Antibacterial Activity

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate and its derivatives have been explored for their antibacterial properties. Markovich et al. (2014) synthesized ethyl acridone carboxylates from this compound and evaluated their antibacterial activity. The study provided insights into the kinetic characteristics of these reactions and investigated the antimicrobial activity of the reaction products against various microbes (Markovich et al., 2014).

Corrosion Inhibition

In the field of materials science, this compound has been studied for its corrosion inhibition properties. Raviprabha and Bhat (2019) investigated ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) for its efficiency in preventing corrosion of AA6061 alloy in hydrochloric acid media. The study revealed that EMTC acts as a mixed-type inhibitor, and its efficiency increases with concentration and temperature (Raviprabha & Bhat, 2019).

Antimicrobial Study

Desai et al. (2019) conducted a study on synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, focusing on its antimicrobial properties. The study involved the synthesis of various derivatives and their subsequent testing for antimicrobial activities against a range of bacterial and fungal strains (Desai et al., 2019).

Synthesis of Derivatives

Several studies have focused on synthesizing various derivatives of ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate for different applications. For instance, Li-jua (2015) synthesized novel compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, indicating the compound's versatility in chemical synthesis (Tang Li-jua, 2015).

Anticancer Activity

The compound has also been investigated for its potential in cancer treatment. Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives of ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate, and tested their anticancer activity against breast cancer cells MCF7 (Sonar et al., 2020).

Safety And Hazards

This compound is not for human or veterinary use . It should be stored at -20°C and shipped at room temperature . It has a stability of at least 4 years .

properties

IUPAC Name

ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTAQEAHFFIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372515
Record name Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

CAS RN

56421-62-6
Record name Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.